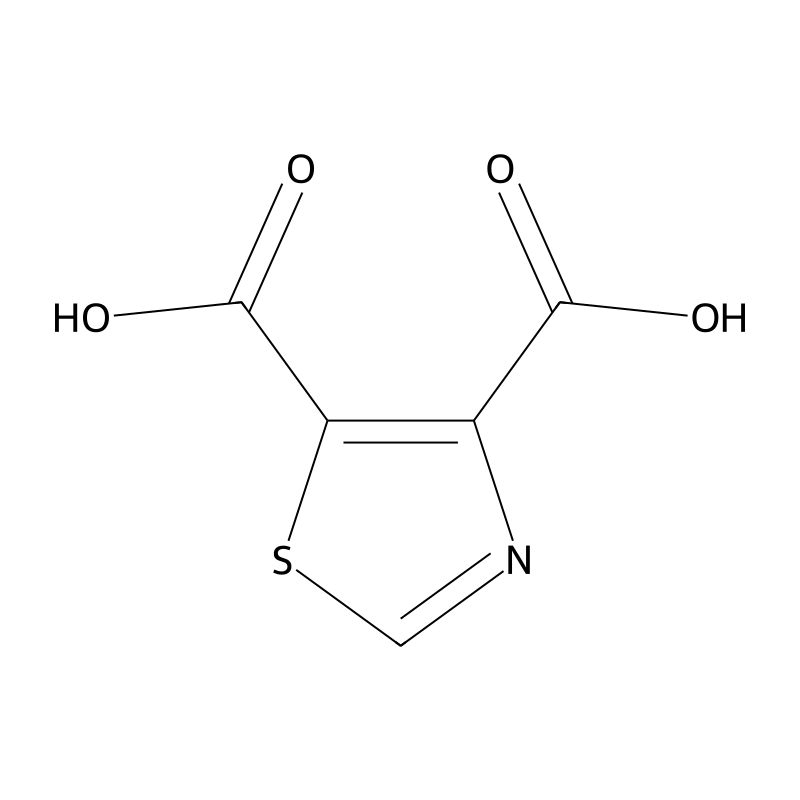

Thiazole-4,5-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- The methods of application or experimental procedures vary depending on the specific application. For example, in the case of antioxidant activity, the chain-breaking antioxidant effect is evaluated through radical scavenging and reducing abilities assays .

- The outcomes obtained also depend on the specific application. For instance, in the case of antioxidant activity, the urate-lowering effect is assayed on a spectrophotometer by measuring the inhibition of uric acid production by xanthine oxidase (XO) enzyme .

- A thiazolo[5,4-d]thiazole functionalized covalent triazine framework has shown superior photocatalytic activity for hydrogen production and dye degradation .

- The material named CTF-NWU-1 was synthesized through a condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .

- The photocatalytic hydrogen production reaction rate of CTF-NWU-1 was as high as 17,600 μmol h−1 g−1 . The CTF-NWU-1 also demonstrates photocatalytic activity for the degradation of dyes without Pt loading .

- Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has been used in preparing new coordination polymers .

- This species, upon deprotonation, was subsequently used in preparing the new coordination polymers Ag2(C6N2O4S2), Mn(C6N2O4S2)(H2O)2, Co(C6N2O4S2)(H2O)2, Cu(C6N2O4S2)(H2O) and Zn(C6N2O4S2)(H2O)2 .

- These coordination polymers were fully characterized by analytical, thermal and XRPD structural methods – including in situ thermodiffractometry and simultaneous TGA and DSC .

Medicinal Chemistry

Photocatalysis

Coordination Chemistry

- The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .

- Aryl-functionalized thiazolo[5,4-d]thiazole derivatives – expanding the conjugated backbone of the semiconducting material – are easily prepared .

- Niridazole, a thiazole derivative, is used as a schistosomicide and is also prescribed for the treatment of periodontitis, an inflammatory disease .

Organic Electronics

Schistosomicide and Treatment of Periodontitis

Synthesis of Lanthanide Coordination Polymers

- The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .

- Aryl-functionalized thiazolo[5,4-d]thiazole derivatives – expanding the conjugated backbone of the semiconducting material – are easily prepared .

- Niridazole, a thiazole derivative, is used as a schistosomicide and is also prescribed for the treatment of periodontitis, an inflammatory disease .

Organic Electronics

Schistosomicide and Treatment of Periodontitis

Synthesis of Lanthanide Coordination Polymers

Thiazole-4,5-dicarboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen and sulfur atoms. Its molecular formula is and it features two carboxylic acid groups located at the 4 and 5 positions of the thiazole ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique structural properties and reactivity.

There is no current information available on the specific mechanism of action of TDCA.

Future Research Directions

- Synthesis and characterization of TDCA.

- Investigation of its potential biological activities, including antibacterial, antifungal, or anti-inflammatory properties.

- Determination of its physical and chemical properties.

- Evaluation of its safety profile.

- Decarboxylation: The removal of carbon dioxide from the carboxylic acid groups can lead to the formation of thiazole derivatives.

- Esterification: Reacting with alcohols can produce thiazole esters, which are valuable intermediates in organic synthesis.

- Condensation Reactions: This compound can react with amines or hydrazines to form more complex heterocyclic compounds, enhancing its utility in medicinal chemistry .

Thiazole-4,5-dicarboxylic acid exhibits various biological activities. Research indicates that it may possess:

- Antimicrobial Properties: Some derivatives of thiazole compounds have shown effectiveness against bacterial and fungal strains.

- Anticancer Activity: Certain studies have suggested that thiazole derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .

- Enzyme Inhibition: Thiazole compounds are often explored for their ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

Several methods exist for synthesizing thiazole-4,5-dicarboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors such as α-amino acids or thioketones can lead to the formation of the thiazole ring.

- Multi-step Synthesis: Involves several reactions including oxidation and carboxylation processes to introduce carboxylic acid groups at the desired positions.

- Using Catalysts: Certain metal catalysts can facilitate the formation of thiazole rings from simpler organic compounds .

Thiazole-4,5-dicarboxylic acid has several applications:

- Pharmaceuticals: It serves as a building block for synthesizing various biologically active compounds.

- Agricultural Chemistry: Potential use in developing fungicides or herbicides due to its biological activity.

- Materials Science: Employed in creating polymers or as a catalyst in

Research on interaction studies involving thiazole-4,5-dicarboxylic acid has revealed:

- Complex Formation: It can form complexes with metal ions, which may enhance its properties for catalysis or therapeutic applications.

- Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity, making it a candidate for combination therapies in medicinal applications .

Thiazole-4,5-dicarboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiazole-2-carboxylic acid | Contains one carboxylic group | Less acidic than thiazole-4,5-dicarboxylic acid |

| Thiazole-4-carboxylic acid | Contains one carboxylic group | More reactive due to fewer steric hindrances |

| 1,2-Thiazole-4,5-dicarboxylate | Anionic form of thiazole-4,5-dicarboxylic acid | Exhibits different solubility and reactivity properties |

Thiazole-4,5-dicarboxylic acid is unique due to its dual carboxylic groups that enhance its reactivity and potential biological activity compared to other thiazoles. Its ability to participate in diverse

Conventional Organic Synthesis Approaches

Thiazole-4,5-dicarboxylic acid represents a significant heterocyclic compound that has been synthesized through various conventional organic synthesis methodologies [1]. The most established approach involves the direct synthesis from amino acid precursors, particularly utilizing L-cysteine hydrochloride as a starting material [3]. This method employs a multi-step process consisting of condensation, esterification, oxidation, and hydrolysis reactions to produce the target compound with yields ranging from 80-85% [3].

The oxidation reaction represents a critical step in conventional synthesis pathways [3]. In this process, methyl thiazolidine-4-carboxylate serves as the precursor, which undergoes oxidation using manganese dioxide in acetonitrile at temperatures between 60-100°C for 24-72 hours [3]. The molar ratio of thiazolidine-4-methyl carboxylate to manganese dioxide is maintained at 1:20 to 1:26, with reaction temperatures typically controlled between 60-80°C for optimal yields [3].

Gabriel synthesis represents another conventional approach for thiazole ring formation, involving the cyclization reaction of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures of 170°C [22]. This method has been adapted for the preparation of thiazole-4,5-dicarboxylic acid derivatives, though yields can be variable depending on reaction conditions [22].

The Cook-Heilbron synthesis pathway offers an alternative conventional route, leading to 2,4-disubstituted 5-aminothiazole derivatives through the reaction of alpha-aminonitriles with dithioacids or esters of dithioacids under mild reaction conditions [22]. When carbon disulfide is employed in this reaction, 5-amino-2-mercaptothiazole compounds are formed as intermediates [22].

A particularly effective conventional method involves the cyclization reaction using thioformamide and bromopyruvic acid [3]. This approach utilizes pyruvic acid as the initial raw material, which undergoes bromination to form bromopyruvic acid, followed by cyclization with thioformamide to yield thiazole-4-carboxylic acid derivatives [3]. The subsequent hydrolysis reaction employs 10% sodium hydroxide aqueous solution under reflux conditions for one hour, followed by acidification to pH 3 with hydrochloric acid to precipitate the final product [3].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Solvent | Reference |

|---|---|---|---|---|---|

| Direct synthesis from amino acid precursors | 60-80 | 24-72 hours | 80-85 | Acetonitrile/Water | [3] |

| Oxidation of thiazolidine derivatives | 60-100 | 24-48 hours | 80.8 | Acetonitrile | [3] |

| Gabriel synthesis from acylaminocarbonyl compounds | 170 | Several hours | Variable | High temperature | [22] |

| Cook-Heilbron synthesis from alpha-aminonitriles | Room temperature | Mild conditions | Good yields | Various organic solvents | [22] |

| Cyclization with thioformamide and bromopyruvic acid | Reflux | 12 hours | Variable | Alcohols | [3] |

Microwave-Assisted and Solvothermal Techniques

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for the preparation of thiazole-4,5-dicarboxylic acid and related heterocyclic compounds [5]. These techniques offer significant advantages including reduced reaction times, improved yields, and environmentally benign reaction conditions [5] [6].

The microwave-assisted cyclocondensation approach involves the reaction of 2,3-dibromosuccinic acid with various nucleophiles under controlled microwave irradiation [5]. This method achieves formation of dicarboxylic acid derivatives of thiazoles in yields ranging from 80-87% within reaction times of 2-8 minutes at 150°C [5]. The dramatic reduction in reaction time compared to conventional methods represents a significant improvement in synthetic efficiency [5].

One-pot three-component synthesis under microwave irradiation has been successfully applied to thiazole derivative preparation [6]. Novel thiazolyl-pyridazinedione derivatives were synthesized using microwave energy at 500 watts and 150°C for 4-8 minutes, achieving yields of 88-93% [6]. This approach eliminates the need for sequential reactions and simplifies the overall synthetic process [6].

The microwave-assisted Hantzsch thiazole synthesis represents another significant advancement in thiazole chemistry [10]. This method involves the reaction between chloro-ethanones and thioureas using microwave heating, resulting in substantially shortened reaction times of 10-30 minutes while maintaining good yields of 80-85% [10]. The microwave approach demonstrates superior performance compared to conventional heating methods that typically require extended reaction times and often produce mediocre yields [10].

Solvothermal techniques have been successfully employed for the synthesis of coordination polymers incorporating thiazole-4,5-dicarboxylic acid derivatives [9]. The preparation of two-dimensional coordination networks using zinc ions and thiazolo[5,4-d]thiazole-based ligands was achieved through solvothermal reactions, yielding crystalline materials with defined porous structures [9]. These materials demonstrated thermal stability and gas adsorption properties suitable for materials science applications [9].

Microwave-assisted synthesis of heterocyclic dicarboxylic acids has been demonstrated using various nucleophilic reagents [5]. The reaction of 2,3-dibromosuccinic acid with amidinothiocarbamide, amidinocarbamide, and guanidine hydrochloride under microwave irradiation for 4-6 minutes resulted in the formation of thiazole, oxazole, and imidazole derivatives with yields of 85-90% [5].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Power (W) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Microwave-assisted cyclocondensation | 150 | 2-8 minutes | 80-87 | Variable | Environmentally benign | [5] |

| One-pot three-component synthesis | 500W, 150 | 4-8 minutes | 88-93 | 500 | Short reaction time | [6] |

| Microwave Hantzsch synthesis | Various | 10-30 minutes | 80-85 | Variable | Good yields | [10] |

| Dicarboxylic acid derivatives synthesis | Microwave heating | 4-6 minutes | 85-90 | Variable | Eco-friendly | [5] |

| Heterocyclic ring formation | Controlled MW | 2-4 minutes | Higher than conventional | Variable | Energy efficient | [8] |

Decarboxylation Mechanisms and Stability Studies

The decarboxylation behavior of thiazole-4,5-dicarboxylic acid represents a critical aspect of its chemical stability and thermal properties [4] [14]. Among the isomeric thiazole monocarboxylic acids, there exists a marked difference in the ease of decarboxylation, with the order being position-2 greater than position-5 greater than position-4 [4]. This stability order has significant implications for synthetic strategies and storage conditions [4].

Thiazole-4,5-dicarboxylic acid undergoes monodecarboxylation to afford thiazole-4-carboxylic acid when subjected to thermal conditions [4]. The decarboxylation process proceeds more readily in alkaline media compared to acidic conditions, with direct thermolysis also being employed as an alternative approach [4]. The thermal decomposition typically occurs at temperatures ranging from 195-220°C, with sublimation beginning around 195°C [14] [25].

The mechanism of thermal decarboxylation involves the formation of intermediate species that facilitate the loss of carbon dioxide [11]. For thiazole-2-carboxylic acid, the decarboxylation proceeds via a 2,3-dihydrothiazol-2-ylidene intermediate, both in gas phase reactions and under matrix isolation conditions at low temperatures [11]. This mechanistic understanding provides insight into the thermal behavior of related thiazole carboxylic acid derivatives [11].

Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, a closely related compound, demonstrates limited thermal stability and may decarboxylate at relatively low temperatures [14] [25]. The compound undergoes an endothermic sublimation event at approximately 195°C, followed by decomposition at higher temperatures around 220°C [14]. This thermal behavior necessitates careful control of reaction conditions during synthesis and purification procedures [25].

Stability studies have revealed that thiazole-4,5-dicarboxylic acid exhibits intermediate stability compared to other positional isomers [4]. The compound maintains structural integrity under ambient conditions but requires consideration of temperature effects during storage and handling [14]. The limited solubility in common organic solvents, with enhanced solubility observed in dimethyl sulfoxide, influences both synthetic approaches and purification strategies [25].

Kinetic studies of decarboxylation reactions have demonstrated that the rate of carbon dioxide loss depends significantly on the electronic environment of the carboxyl groups [16]. The presence of electron-withdrawing groups in the thiazole ring system can accelerate decarboxylation processes, while electron-donating substituents tend to stabilize the carboxylic acid functionality [16].

The decarboxylation mechanism involves initial protonation or coordination of the carboxyl group, followed by elimination of carbon dioxide through a concerted or stepwise process [12]. The formation of carbocation intermediates has been proposed in certain cases, particularly when stabilizing substituents are present on the thiazole ring [12].

| Compound | Decarboxylation Temperature (°C) | Product | Mechanism | Stability Order | Reference |

|---|---|---|---|---|---|

| Thiazole-4,5-dicarboxylic acid | 195-220 | Thiazole-4-carboxylic acid | Thermal decarboxylation | Intermediate | [4] [14] |

| Thiazole-2,4-dicarboxylic acid | Monodecarboxylation readily | Thiazole-4-carboxylic acid | Alkaline/acidic media | 2 > 5 > 4 | [4] |

| Thiazole-2,5-dicarboxylic acid | 100 (first), 218 (second) | Thiazole-5-carboxylic acid then thiazole | Sequential decarboxylation | Less stable than position-2 | [4] |

| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | 195 (sublimation), 220 (decomposition) | Decarboxylated products | Limited thermal stability | Limited at low temperature | [14] [25] |

| Thiazole-2-carboxylic acid | Room temperature | Thiazole | Via 2,3-dihydrothiazol-2-ylidene | Least stable | [4] [11] |

Thermal Behavior and Decomposition Kinetics

Thiazole-4,5-dicarboxylic acid exhibits characteristic thermal behavior patterns that are consistent with heterocyclic dicarboxylic acids containing nitrogen and sulfur heteroatoms [1]. The compound demonstrates a multi-stage decomposition profile when subjected to thermogravimetric analysis under controlled conditions.

Initial Decomposition Phase: The compound shows initial weight loss beginning at temperatures between 165-227°C, corresponding to approximately 5% weight loss [1]. This first-stage decomposition is attributed to the loss of adsorbed moisture and residual solvents such as dimethylformamide, which is commonly used in the purification and handling of the compound [1].

Primary Decomposition Event: The maximum thermal decomposition occurs at significantly higher temperatures, ranging from 428-528°C [1]. This temperature range represents the breakdown of the core thiazole ring structure and the simultaneous decomposition of the carboxylic acid functional groups. The decomposition process under nitrogen atmosphere shows weight losses of 23-49% at 400°C, indicating substantial structural degradation [1].

Kinetic Parameters: Under standard thermogravimetric analysis conditions (heating rate of 10°C per minute in nitrogen atmosphere), the compound exhibits good thermal stability up to approximately 200°C [1]. The decomposition kinetics follow a multi-step mechanism, with residual material comprising 50-77% of the original mass remaining at 600°C [1].

| Parameter | Value | Analysis Conditions |

|---|---|---|

| Initial Decomposition Temperature (T₅%) | 165-227°C | 5% weight loss threshold |

| Maximum Decomposition Temperature | 428-528°C | Peak decomposition rate |

| Thermal Stability Range | Up to 200°C | Stable operation window |

| Weight Loss at 400°C | 23-49% | Major decomposition phase |

| Residue at 600°C | 50-77% | Final decomposition products |

Solubility Profiles in Polar and Non-Polar Solvents

The solubility characteristics of thiazole-4,5-dicarboxylic acid are predominantly influenced by its dual carboxylic acid functional groups and the aromatic thiazole ring system [2] [3]. The compound exhibits markedly different solubility behavior across various solvent systems, reflecting its amphiphilic nature.

Polar Aprotic Solvents: The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethylformamide, dimethyl sulfoxide, and dimethylacetamide [2]. These solvents provide optimal solvation through dipole-dipole interactions with both the carboxylic acid groups and the thiazole nitrogen, resulting in solubility values exceeding 20 mg/mL [2].

Polar Protic Solvents: In polar protic solvents such as methanol and ethanol, thiazole-4,5-dicarboxylic acid exhibits moderate solubility (5-20 mg/mL) [2]. The solubility in these systems is facilitated by hydrogen bonding between the carboxylic acid groups and the solvent molecules. Water solubility is limited (< 5 mg/mL) due to the hydrophobic nature of the thiazole ring, despite the presence of hydrophilic carboxylic acid groups [3].

Non-Polar Solvents: The compound shows very poor solubility in non-polar solvents such as hexane and toluene (< 0.1 mg/mL) [2]. This behavior is consistent with the polar nature of the dicarboxylic acid functionality, which cannot be effectively solvated by non-polar media.

| Solvent Category | Representative Solvents | Estimated Solubility | Solvation Mechanism |

|---|---|---|---|

| Polar Aprotic | DMF, DMSO, DMAc | > 20 mg/mL | Dipole-dipole interactions |

| Polar Protic | Methanol, Ethanol | 5-20 mg/mL | Hydrogen bonding |

| Aqueous | Water | < 5 mg/mL | Limited hydration |

| Non-Polar | Hexane, Toluene | < 0.1 mg/mL | Poor solvation |

Acid-Base Characteristics and Protonation States

Thiazole-4,5-dicarboxylic acid functions as a polyprotic acid system with multiple ionizable sites, exhibiting complex acid-base behavior in aqueous solutions [4] [5]. The compound possesses three potentially ionizable sites: two carboxylic acid groups at positions 4 and 5 of the thiazole ring, and the thiazole nitrogen at position 3.

First Ionization Constant (pKa1): The first acid dissociation constant is estimated to be in the range of 2.5-3.5, corresponding to the deprotonation of the more acidic carboxylic acid group [4] [5]. This value is consistent with substituted thiazole carboxylic acids, where the electron-withdrawing nature of the thiazole ring and the adjacent carboxylic acid group enhances the acidity of the first ionizable proton [4].

Second Ionization Constant (pKa2): The second dissociation constant is estimated to be approximately 4.5-5.5, representing the deprotonation of the second carboxylic acid group [5]. This higher pKa value reflects the increased difficulty in removing the second proton due to electrostatic repulsion from the already negatively charged carboxylate group [5].

Thiazole Nitrogen Protonation: The thiazole nitrogen at position 3 can serve as a protonation site under acidic conditions, with an estimated pKa of approximately 2.4 for the conjugate acid [4]. This value is consistent with the known basicity of thiazole nitrogen atoms in heterocyclic systems [4].

pH-Dependent Speciation: The compound exists in different protonation states depending on the solution pH. At pH < 2.5, the compound exists predominantly in its fully protonated form. Between pH 2.5-4.5, the monoanion predominates, while at pH > 4.5, the dianion becomes the major species [5]. This pH-dependent speciation significantly influences the compound's solubility, reactivity, and potential biological activity.

| Protonation State | pH Range | Predominant Species | Charge State |

|---|---|---|---|

| Fully Protonated | pH < 2.5 | H₂L | Neutral |

| Monoanion | pH 2.5-4.5 | HL⁻ | -1 |

| Dianion | pH > 4.5 | L²⁻ | -2 |

| Nitrogen Protonated | pH < 2.4 | H₃L⁺ | +1 |